![molecular formula C9H7NO B13839681 8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene is a heterocyclic compound with a unique tricyclic structure. It is characterized by the presence of an oxygen atom and a nitrogen atom within its ring system, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene typically involves the condensation of salicyl aldehyde with acetoacetic ester and methylamine. This reaction produces a mixture of products, from which the desired compound can be isolated . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing purification techniques such as crystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from its ability to inhibit bacterial cell wall synthesis or interfere with essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: Another heterocyclic compound with similar structural features.
8-Oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-11-tetraene: A compound with a similar tricyclic structure but different substituents.
Uniqueness
8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene is unique due to its specific arrangement of oxygen and nitrogen atoms within the tricyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H7NO |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
8-oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene |
InChI |
InChI=1S/C9H7NO/c1-2-7-6-4-10-9(11-5-6)8(7)3-1/h1-4,9H,5H2 |
Clave InChI |
VDUOLJQTTPIFGC-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C3C=CC=C3C(O1)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


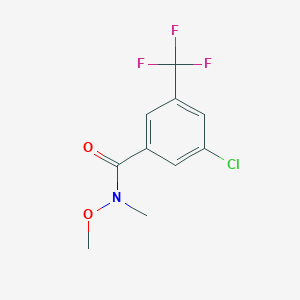
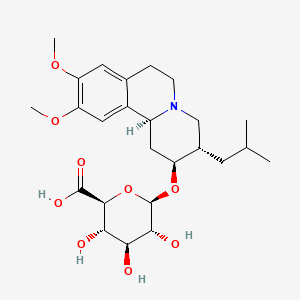
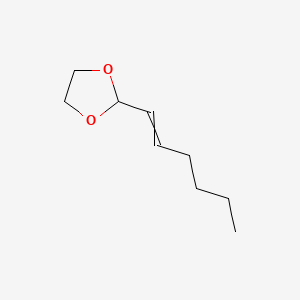
![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)
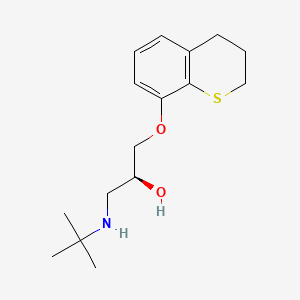
![3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt (Technical Grade)](/img/structure/B13839623.png)



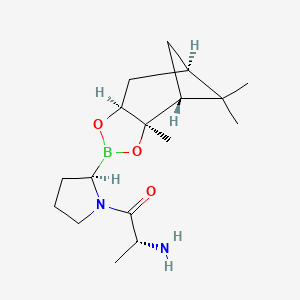


![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)
![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)
